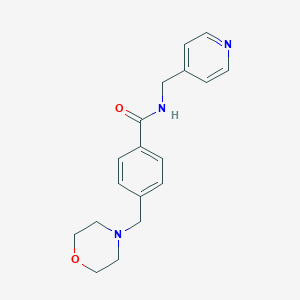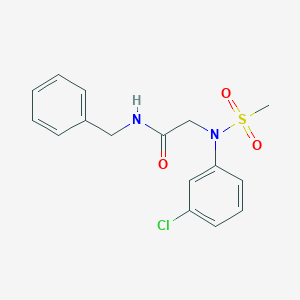
N-(4-methoxyphenyl)-N-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-N-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide, also known as LY404039, is a compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. It belongs to the class of compounds known as mGluR2/3 agonists, which are known to modulate glutamate neurotransmission in the brain. In
Applications De Recherche Scientifique
N-(4-methoxyphenyl)-N-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide has been studied for its potential therapeutic applications in various neurological disorders, including schizophrenia, depression, anxiety, and addiction. It has been shown to modulate glutamate neurotransmission in the brain, which is thought to play a role in the pathophysiology of these disorders. In preclinical studies, N-(4-methoxyphenyl)-N-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide has been shown to improve cognitive function, reduce anxiety, and attenuate drug-seeking behavior.
Mécanisme D'action
N-(4-methoxyphenyl)-N-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide is a selective agonist of the metabotropic glutamate receptor subtype 2/3 (mGluR2/3). These receptors are located presynaptically on glutamatergic neurons and modulate the release of glutamate, the primary excitatory neurotransmitter in the brain. Activation of mGluR2/3 by N-(4-methoxyphenyl)-N-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide reduces glutamate release, which has been shown to have beneficial effects in various neurological disorders.
Biochemical and physiological effects:
N-(4-methoxyphenyl)-N-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to reduce glutamate release in the prefrontal cortex, improve cognitive function, and reduce anxiety-like behavior. It has also been shown to attenuate drug-seeking behavior in animal models of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methoxyphenyl)-N-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide has several advantages for lab experiments. It is highly selective for mGluR2/3, which reduces the potential for off-target effects. It also has good bioavailability, which allows for easy administration in animal studies. However, one limitation of N-(4-methoxyphenyl)-N-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide is that it has a relatively short half-life, which may limit its efficacy in some experimental paradigms.
Orientations Futures
There are several future directions for the study of N-(4-methoxyphenyl)-N-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide. One area of interest is its potential therapeutic applications in neurological disorders. Clinical trials are currently underway to evaluate the safety and efficacy of N-(4-methoxyphenyl)-N-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide in schizophrenia. Another area of interest is the development of more potent and selective mGluR2/3 agonists, which may have improved efficacy and fewer side effects. Finally, further studies are needed to elucidate the precise mechanisms underlying the beneficial effects of N-(4-methoxyphenyl)-N-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide in various neurological disorders.
Méthodes De Synthèse
The synthesis of N-(4-methoxyphenyl)-N-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide involves several steps, starting with the condensation of 4-methoxybenzaldehyde and methylamine to form N-methyl-4-methoxybenzylamine. This intermediate is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form the corresponding imine. Reduction of the imine with sodium borohydride yields the final product, N-(4-methoxyphenyl)-N-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide.
Propriétés
Nom du produit |
N-(4-methoxyphenyl)-N-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide |
|---|---|
Formule moléculaire |
C16H18N2O3 |
Poids moléculaire |
286.33 g/mol |
Nom IUPAC |
N-(4-methoxyphenyl)-N-methyl-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide |
InChI |
InChI=1S/C16H18N2O3/c1-18(11-7-9-12(20-2)10-8-11)16(19)15-13-5-3-4-6-14(13)17-21-15/h7-10H,3-6H2,1-2H3 |
Clé InChI |
NNPASFPMMYOPIJ-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=C(C=C1)OC)C(=O)C2=C3CCCCC3=NO2 |
SMILES canonique |
CN(C1=CC=C(C=C1)OC)C(=O)C2=C3CCCCC3=NO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(5-chloro-2-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B258489.png)
![Ethyl 4-{[(2-chlorobenzyl)sulfanyl]acetyl}-1-piperazinecarboxylate](/img/structure/B258490.png)
![N-(2-chlorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B258491.png)


![2-{[(4-Methyl-2-pyrimidinyl)sulfanyl]acetyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B258498.png)
![N-(5-chloro-2-methylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B258500.png)
![N-[2-(trifluoromethoxy)phenyl]nicotinamide](/img/structure/B258502.png)

![2-(3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol](/img/structure/B258506.png)
![N-(2,6-dimethylphenyl)-2-{4-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B258510.png)
